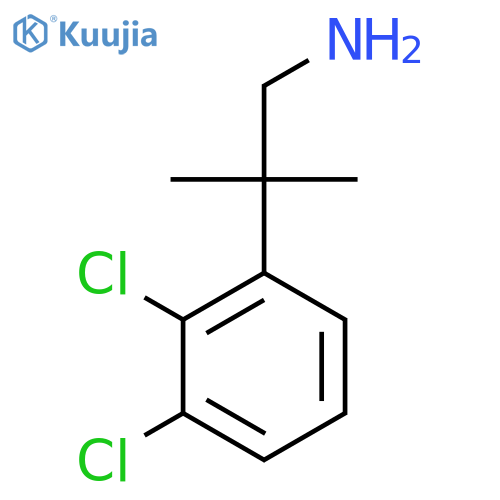Cas no 959214-78-9 (2-(2,3-dichlorophenyl)-2-methylpropan-1-amine)

959214-78-9 structure
商品名:2-(2,3-dichlorophenyl)-2-methylpropan-1-amine
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine
- AKOS017975311
- 2,3-Dichloro-beta,beta-dimethylbenzeneethanamine
- SCHEMBL8235310
- EN300-1968672
- DTXSID301266284
- 959214-78-9
-
- インチ: 1S/C10H13Cl2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
- InChIKey: SUNFOPXDTWILLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C(C)(C)CN)Cl
計算された属性
- せいみつぶんしりょう: 217.0425048g/mol
- どういたいしつりょう: 217.0425048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968672-0.25g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.25g |
$642.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-1.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1968672-0.1g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.1g |
$615.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-5.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1968672-0.05g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.05g |
$587.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-10.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1968672-0.5g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.5g |
$671.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-2.5g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 2.5g |
$1370.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-1g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 1g |
$699.0 | 2023-09-16 | ||
| Enamine | EN300-1968672-10g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 10g |
$3007.0 | 2023-09-16 |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
959214-78-9 (2-(2,3-dichlorophenyl)-2-methylpropan-1-amine) 関連製品
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 249916-07-2(Borreriagenin)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
